molecular formula C10H16O2 B14592132 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 61063-41-0

6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene

Cat. No.: B14592132
CAS No.: 61063-41-0
M. Wt: 168.23 g/mol
InChI Key: POBQVXZFOBXCJH-UHFFFAOYSA-N
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Description

6-(3-Methylbutyl)-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound with a unique structure that includes a dioxabicycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene can be achieved through several methods. One common approach involves the cycloaddition reaction of suitable precursors under controlled conditions. For instance, the reaction of a diene with a suitable dienophile in the presence of a catalyst can lead to the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to its specific substitution pattern and the presence of the dioxabicycloheptene ring system.

Properties

CAS No.

61063-41-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-(3-methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene

InChI

InChI=1S/C10H16O2/c1-7(2)3-4-9-8-5-6-11-10(8)12-9/h5-10H,3-4H2,1-2H3

InChI Key

POBQVXZFOBXCJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1C2C=COC2O1

Origin of Product

United States

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